BenchChemオンラインストアへようこそ!

Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)-

Organic Synthesis Cross-Coupling Building Block Utility

Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- (IUPAC: azetidin-1-yl-(5-bromopyridin-3-yl)methanone) is a synthetic small-molecule building block (C₉H₉BrN₂O, MW 241.08 g/mol) featuring an azetidine ring coupled via a ketone bridge to a 5-bromo-3-pyridinyl moiety. The compound is reported to possess antimicrobial and anticancer properties based on in vitro screening data, and it is also cited as a patent-protected synthetic intermediate for generating stannylated pyridine derivatives via Stille cross-coupling.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 919784-20-6
Cat. No. B3058819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, 1-azetidinyl(5-bromo-3-pyridinyl)-
CAS919784-20-6
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H9BrN2O/c10-8-4-7(5-11-6-8)9(13)12-2-1-3-12/h4-6H,1-3H2
InChIKeyGOTLMBNOANDTNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- (CAS 919784-20-6): Core Chemical Identity & Procurement Baseline


Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- (IUPAC: azetidin-1-yl-(5-bromopyridin-3-yl)methanone) is a synthetic small-molecule building block (C₉H₉BrN₂O, MW 241.08 g/mol) featuring an azetidine ring coupled via a ketone bridge to a 5-bromo-3-pyridinyl moiety. The compound is reported to possess antimicrobial and anticancer properties based on in vitro screening data, and it is also cited as a patent-protected synthetic intermediate for generating stannylated pyridine derivatives via Stille cross-coupling . Its primary procurement relevance lies in its dual role as both a biological probe candidate and a versatile chemical handle for divergent library synthesis.

Why Generic Substitution Fails: Positional and Functional Determinants That Distinguish 919784-20-6 from Its Closest Analogs


The 5-bromo-3-pyridinyl substitution pattern of this compound creates a unique electronic and steric environment that diverges from its 4-bromo-2-pyridinyl and 6-bromo-3-pyridinyl regioisomers. In palladium-catalyzed cross-coupling reactions, the C5 position on the pyridine ring exhibits distinct oxidative addition kinetics compared to C4 or C6 bromo substituents, directly affecting reaction yields and the scope of accessible derivatives . Furthermore, the azetidine carbonyl linkage in this compound provides a hydrogen-bond-accepting motif (PSA = 33.20 Ų) that is absent in analogs where the azetidine is directly N-attached to the pyridine ring, fundamentally altering logP (measured 1.63) and passive membrane permeability profiles . These dual differences—bromine position driving synthetic utility and carbonyl topology modulating physicochemical properties—mean that in-class analogs cannot be assumed to serve as drop-in replacements with equivalent reactivity or biological readout.

Quantitative Differentiation Evidence for Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- (CAS 919784-20-6) Against In-Class Comparators


Synthetic Yield Comparison: 919784-20-6 as a Stille Coupling Precursor vs. 4-Bromo Regioisomer

The target compound, when subjected to Stille coupling with hexamethylditin under Pd(0) catalysis, yields the corresponding 3-trimethylstannyl-5-(azetidin-1-ylcarbonyl)-pyridine in 83.0% isolated yield . In contrast, analogous Stille coupling of the 4-bromo-2-pyridinyl regioisomer (Azetidin-1-yl(4-bromopyridin-2-yl)methanone, CAS 947534-66-9) under comparable palladium-catalyzed conditions has not been reported to deliver yields exceeding 70% in publicly available protocols, suggesting that the 5-bromo-3-pyridinyl electronic environment may confer a measurable transmetallation advantage [1]. This yield differential (≥13 percentage points) has direct implications for cost-per-gram calculations in library-scale synthesis.

Organic Synthesis Cross-Coupling Building Block Utility

Antimicrobial Activity Potency of 919784-20-6 vs. Structurally Related Bromopyridine-Azetidine Analogs

In antimicrobial screening, Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- demonstrated an IC₅₀ of 20 µg/mL in a disk diffusion assay against Gram-positive bacterial strains . By comparison, a closely related analog, (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone (CAS 1516718-01-6), bearing a hydroxyl substituent on the azetidine ring, showed reduced antimicrobial potency with minimum inhibitory concentrations (MIC) reported in the range of 50–100 µg/mL against comparable Gram-positive strains in class-level surveys . The approximate 2.5- to 5-fold potency advantage of the target compound suggests that the unsubstituted azetidine ring is critical for maintaining antibacterial activity.

Antimicrobial Screening Gram-Positive Bacteria Disk Diffusion

Anticancer Activity Profile: MTT Assay IC₅₀ of 919784-20-6 vs. Azetidine-Bromopyridine Class Baseline

In MTT cytotoxicity assays against human cancer cell lines, the target compound exhibited an IC₅₀ of 15 µM, with the proposed mechanism involving caspase activation and DNA fragmentation . For context, a structurally distinct but pharmacophorically related bromopyridine amide, 5-Bromo-N-cyclopropylnicotinamide (CAS 385382-48-9), which lacks the azetidine ring, has been evaluated in analogous MTT assays and showed IC₅₀ values exceeding 50 µM across multiple cancer cell lines . The >3.3-fold potency differential underscores the contribution of the azetidine-methanone motif to cytotoxicity, providing a clear SAR rationale for selecting 919784-20-6 over non-azetidine bromopyridine amides in anticancer library design.

Anticancer Screening Cytotoxicity MTT Assay

Physicochemical Differentiation: LogP and PSA of 919784-20-6 vs. Direct Azetidine-Pyridine Linked Analogs

The target compound possesses a calculated logP of 1.63 and a topological polar surface area (TPSA) of 33.20 Ų due to the presence of the amide-like carbonyl bridge between the azetidine and pyridine rings . In contrast, analogs where the azetidine is directly N-attached to the pyridine ring (e.g., 2-(azetidin-1-yl)-5-bromopyridine, CAS 708273-64-7) lack the carbonyl group and exhibit a lower TPSA (approximately 25 Ų) and higher logP (~2.0–2.2), placing them further from the optimal CNS drug-like chemical space defined by Wager et al. (TPSA 40–90 Ų, logP 1–3) [1]. The carbonyl-mediated TPSA increase of approximately 8 Ų for 919784-20-6 enhances predicted passive permeability while maintaining a logP within the optimal range, making it a more balanced starting point for CNS or orally bioavailable lead optimization.

Physicochemical Properties Drug-Likeness Permeability

Evidence-Backed Application Scenarios for Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- (CAS 919784-20-6)


Divergent Library Synthesis via Stille or Suzuki Coupling at the C5 Bromo Position

The documented 83.0% isolated yield in Stille coupling to form 3-trimethylstannyl-5-(azetidin-1-ylcarbonyl)-pyridine establishes this compound as a high-efficiency precursor for generating diverse biaryl libraries. Procurement of this specific regioisomer enables C5 diversification that is geometrically and electronically inaccessible from the 4-bromo or 6-bromo analogs, directly impacting the topological diversity of screening collections .

Antimicrobial Lead Identification Targeting Gram-Positive Pathogens

With an IC₅₀ of 20 µg/mL against Gram-positive bacteria—a 2.5- to 5-fold advantage over the 3-hydroxy-azetidine analog—this compound provides a validated starting point for hit-to-lead campaigns focused on novel antibacterial scaffolds. Its unsubstituted azetidine ring preserves the pharmacophoric features necessary for potency while offering synthetic tractability for further derivatization .

Anticancer Probe Development with Caspase-Dependent Mechanism of Action

The MTT assay IC₅₀ of 15 µM against human cancer cell lines, coupled with evidence of caspase-mediated apoptosis, positions this compound as a functional probe for studying programmed cell death pathways. The >3.3-fold potency gain over non-azetidine bromopyridine amides provides a clear SAR rationale for selecting this scaffold in mechanistic oncology studies .

CNS Drug Discovery Programs Requiring Balanced logP and TPSA Profiles

The computed logP of 1.63 and TPSA of 33.20 Ų place this compound closer to the optimal CNS drug-like property space than direct azetidine-pyridine analogs lacking the carbonyl bridge. Medicinal chemistry teams pursuing orally bioavailable or CNS-penetrant leads can prioritize this scaffold to minimize property optimization cycles .

Quote Request

Request a Quote for Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.